molecular formula C8H11F5O3 B12086188 Butyl 2,2,3,3,3-pentafluoropropyl carbonate

Butyl 2,2,3,3,3-pentafluoropropyl carbonate

Cat. No.: B12086188
M. Wt: 250.16 g/mol
InChI Key: QOSCMMPGVVAHQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 2,2,3,3,3-pentafluoropropyl carbonate is an organofluorine compound with the molecular formula C8H11F5O3. This compound is part of the fluorinated esters category and is known for its unique properties due to the presence of fluorine atoms. It is primarily used in research and industrial applications, particularly in the field of organofluorine chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2,2,3,3,3-pentafluoropropyl carbonate typically involves the reaction of butanol with 2,2,3,3,3-pentafluoropropyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Butyl 2,2,3,3,3-pentafluoropropyl carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Butanol and 2,2,3,3,3-pentafluoropropyl alcohol.

    Substitution: Various substituted carbonates depending on the nucleophile used.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Butyl 2,2,3,3,3-pentafluoropropyl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl 2,2,3,3,3-pentafluoropropyl carbonate involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and interaction with other molecules. The carbonate group can undergo hydrolysis, releasing butanol and 2,2,3,3,3-pentafluoropropyl alcohol, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2,2,3,3,3-pentafluoropropyl) carbonate
  • Ethyl 2,2,3,3,3-pentafluoropropyl carbonate

Uniqueness

Butyl 2,2,3,3,3-pentafluoropropyl carbonate is unique due to its specific combination of butyl and 2,2,3,3,3-pentafluoropropyl groups. This combination imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry .

Properties

Molecular Formula

C8H11F5O3

Molecular Weight

250.16 g/mol

IUPAC Name

butyl 2,2,3,3,3-pentafluoropropyl carbonate

InChI

InChI=1S/C8H11F5O3/c1-2-3-4-15-6(14)16-5-7(9,10)8(11,12)13/h2-5H2,1H3

InChI Key

QOSCMMPGVVAHQH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)OCC(C(F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.